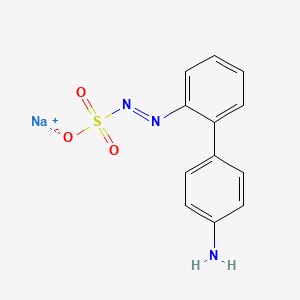
2-Methylpropene-1,1-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropene-1,1-D2, also known as deuterated isobutylene, is a deuterium-labeled compound with the molecular formula C4H6D2. It is a four-carbon branched alkene and one of the isomers of butylene. This compound is of significant interest in various scientific research fields due to its unique isotopic labeling, which allows for detailed mechanistic studies and tracing in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpropene-1,1-D2 can be synthesized through multiple-step reactions starting from 2-methylbutyrolactone. The process involves a series of reactions that produce 4-iodo-2-methyl-1-butene-1,1-D2, which is then converted to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of isobutane. This method involves the use of catalysts such as platinum or chromium oxide to facilitate the removal of hydrogen atoms from isobutane, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpropene-1,1-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides using oxidizing agents like tert-butyl hydroperoxide.
Addition Reactions: It reacts with hydrogen halides (e.g., hydrogen bromide) to form alkyl halides.
Polymerization: It can polymerize in the presence of small amounts of 2-methyl-1,3-butadiene to form butyl rubber.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide as an oxidant.
Addition Reactions: Hydrogen halides under electrophilic addition conditions.
Polymerization: Radical initiators or ionic catalysts.
Major Products:
Epoxides: Formed during oxidation reactions.
Alkyl Halides: Produced in addition reactions with hydrogen halides.
Butyl Rubber: Resulting from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2-Methylpropene-1,1-D2 is widely used in scientific research for:
Mechanistic Studies: Its deuterium labeling allows for detailed investigation of reaction mechanisms and pathways.
Pharmaceutical Synthesis: It is used in the synthesis of deuterium-labeled pharmaceuticals for tracing and studying drug metabolism.
Material Science: It is employed in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methylpropene-1,1-D2 involves its reactivity as an alkene. The compound’s double bond is the center of its reactivity, allowing it to participate in various addition and polymerization reactions. The deuterium atoms in the compound provide a unique labeling that helps in tracing the reaction pathways and understanding the molecular interactions involved .
Vergleich Mit ähnlichen Verbindungen
2-Methylpropene (Isobutylene): A non-deuterated version of 2-Methylpropene-1,1-D2, commonly used in the production of butyl rubber and fuel additives.
1-Butene: Another isomer of butylene, used in the production of polyethylene and other polymers.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable for scientific research applications. The presence of deuterium atoms allows for precise tracking and analysis of chemical reactions, providing insights that are not possible with non-labeled compounds.
Eigenschaften
IUPAC Name |
1,1-dideuterio-2-methylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of synthesizing 2-Methylpropene-1,1-D2 using the Wittig reaction?
A1: The Wittig reaction allows for the specific placement of deuterium atoms in the 2-Methylpropene molecule. [] This precise labeling is crucial for various research applications, such as:
Q2: What are the advantages of the modified Wittig reaction using methylsulfinyl carbanion in dimethyl sulfoxide for synthesizing this compound?
A2: The modified Wittig reaction described in the paper offers several benefits for the synthesis of this compound: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
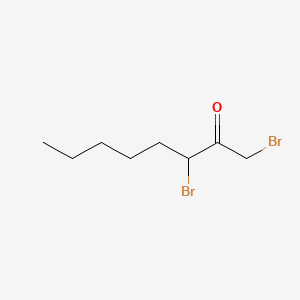
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
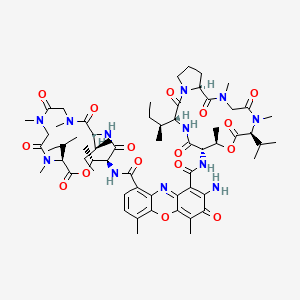
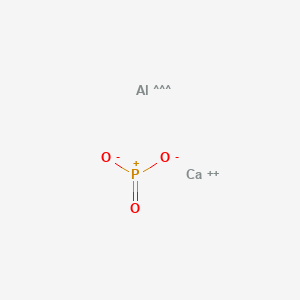
![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)

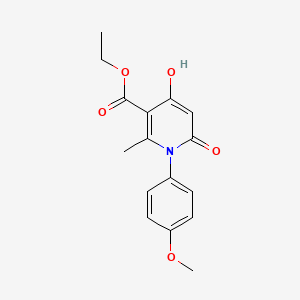
![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)

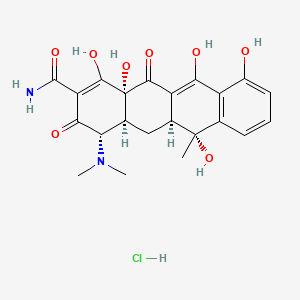
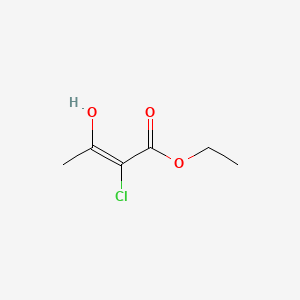
![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)

